3-Morpholin-3-yl-propionic acid methyl ester hydrochloride

CAS No.: 1260641-78-8

Cat. No.: VC2874041

Molecular Formula: C8H16ClNO3

Molecular Weight: 209.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1260641-78-8 |

|---|---|

| Molecular Formula | C8H16ClNO3 |

| Molecular Weight | 209.67 g/mol |

| IUPAC Name | methyl 3-morpholin-3-ylpropanoate;hydrochloride |

| Standard InChI | InChI=1S/C8H15NO3.ClH/c1-11-8(10)3-2-7-6-12-5-4-9-7;/h7,9H,2-6H2,1H3;1H |

| Standard InChI Key | QNTXBCFFZSVYQQ-UHFFFAOYSA-N |

| SMILES | COC(=O)CCC1COCCN1.Cl |

| Canonical SMILES | COC(=O)CCC1COCCN1.Cl |

Introduction

Chemical Identity and Structural Properties

Basic Chemical Information

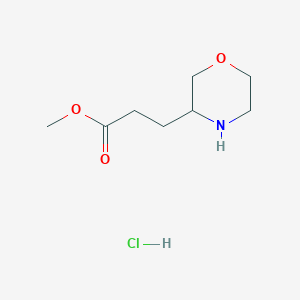

3-Morpholin-3-yl-propionic acid methyl ester hydrochloride is a chemical compound with the molecular formula C8H16ClNO3 and a molecular weight of 209.67 g/mol . It is formally identified by CAS registry number 1260641-78-8 and is characterized as a hydrochloride salt derivative of its parent compound, 3-Morpholin-3-yl-propionic acid methyl ester (CAS No. 885273-99-4) . The IUPAC name for this compound is methyl 3-morpholin-3-ylpropanoate hydrochloride, which systematically describes its chemical structure and composition . The compound's structure features a morpholine ring with a propanoic acid methyl ester side chain attached at the 3-position of the morpholine ring, along with a hydrochloride counter-ion.

Structural Characteristics

The molecular structure of 3-Morpholin-3-yl-propionic acid methyl ester hydrochloride consists of several key components that contribute to its chemical behavior and reactivity. The morpholine ring provides a heterocyclic scaffold containing both oxygen and nitrogen atoms in a six-membered ring system. This morpholine moiety may enhance the compound's ability to penetrate biological membranes, which is a property often exploited in pharmaceutical applications. The propanoic acid methyl ester side chain introduces carboxylic ester functionality that can participate in various chemical transformations and interactions with biological targets . The presence of the hydrochloride salt form typically improves stability and solubility characteristics compared to the free base form, which has important implications for storage, handling, and application in various research contexts.

Chemical Identifiers and Representations

To facilitate precise identification and database cross-referencing, the compound is associated with several standardized chemical identifiers:

| Identifier Type | Value |

|---|---|

| CAS Number | 1260641-78-8 |

| IUPAC Name | methyl 3-morpholin-3-ylpropanoate;hydrochloride |

| InChI | InChI=1S/C8H15NO3.ClH/c1-11-8(10)3-2-7-6-12-5-4-9-7;/h7,9H,2-6H2,1H3;1H |

| InChIKey | QNTXBCFFZSVYQQ-UHFFFAOYSA-N |

| SMILES | COC(=O)CCC1COCCN1.Cl |

| PubChem CID | 74889922 |

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 3-Morpholin-3-yl-propionic acid methyl ester hydrochloride typically follows a multi-step process that begins with appropriate morpholine derivatives. The standard synthetic route involves the reaction of 3-Morpholin-3-yl-propionic acid with methanol in the presence of an acid catalyst to form the methyl ester intermediate. This esterification reaction is followed by the addition of hydrochloric acid to generate the desired hydrochloride salt. The parent compound, 3-Morpholin-3-yl-propionic acid (CAS No. 1214159-84-8), serves as a key starting material in this synthetic sequence and is itself a compound of interest in medicinal chemistry research. Alternative synthetic approaches may involve different morpholine derivatives or varying reaction conditions to optimize yield and purity, though detailed protocols for these alternative methods are less commonly reported in the accessible literature.

Manufacturing Considerations

The commercial production of 3-Morpholin-3-yl-propionic acid methyl ester hydrochloride requires careful attention to reaction conditions, purification methods, and quality control measures. Several chemical suppliers manufacture this compound for research purposes, including specialized pharmaceutical intermediate providers like MolCore, Vulcanchem, and J & W Pharmlab . The manufacturing process typically aims to achieve a minimum purity level of 97%, as specified by MolCore in their product specifications . Quality assurance for this compound often involves analytical techniques such as NMR spectroscopy, mass spectrometry, and chromatographic methods to verify structural identity and assess purity levels. The compound is generally produced in relatively small quantities suitable for research applications rather than large-scale industrial production, reflecting its specialized use in pharmaceutical research and development contexts.

Physical and Chemical Properties

Chemical Reactivity

The chemical reactivity of 3-Morpholin-3-yl-propionic acid methyl ester hydrochloride is primarily determined by its functional groups and molecular structure. The methyl ester group is susceptible to hydrolysis under basic or acidic conditions, potentially yielding the corresponding carboxylic acid. The tertiary amine in the morpholine ring can participate in acid-base reactions, nucleophilic substitutions, and coordination with metal ions in certain contexts. The morpholine ring itself provides a rigid structural element that can influence the compound's reactivity and interaction with biological targets. Under appropriate conditions, the compound can undergo various transformations that may be exploited in synthetic organic chemistry, including ester exchange reactions, amide formation, and modifications of the morpholine ring structure. These chemical properties make the compound versatile as a building block for more complex molecular architectures in pharmaceutical research.

Applications and Research Uses

Applications in Organic Synthesis

Beyond its role in pharmaceutical research, 3-Morpholin-3-yl-propionic acid methyl ester hydrochloride functions as a useful building block in broader organic synthesis applications. The compound can participate in various chemical transformations directed at either the morpholine nitrogen, the ester functionality, or both. Potential synthetic applications include amide coupling reactions, reductive aminations, alkylations, and other functional group interconversions that exploit the compound's structural features. The hydrochloride salt form provides practical advantages in certain reaction contexts, such as improved stability and selective reactivity compared to the free base form. Researchers in organic chemistry may employ this compound when constructing complex molecular architectures that incorporate morpholine-containing fragments, particularly when specific spatial arrangements or hydrogen-bonding capabilities are desired in the target molecules.

| Hazard Statement | Description |

|---|---|

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

| Precautionary Statement | Description |

|---|---|

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray |

| P264 | Wash skin thoroughly after handling |

| P270 | Do not eat, drink or smoke when using this product |

| P271 | Use only outdoors or in a well-ventilated area |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water |

| P304+P340 | IF INHALED: Remove to fresh air and keep at rest in a position comfortable for breathing |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed |

Related Compounds and Derivatives

Parent Compounds and Structural Analogs

3-Morpholin-3-yl-propionic acid methyl ester hydrochloride belongs to a family of related morpholine derivatives with varying functional groups and applications. The parent compound, 3-Morpholin-3-yl-propionic acid methyl ester (CAS No. 885273-99-4), represents the free base form without the hydrochloride counter-ion . Another closely related compound is 3-Morpholin-3-yl-propionic acid (CAS No. 1214159-84-8), which features the carboxylic acid functionality instead of the methyl ester. The hydrochloride salt of this acid, 3-Morpholin-3-yl-propionic acid hydrochloride, is also documented in the research literature . These compounds share the common structural feature of a morpholine ring with substitution at the 3-position but differ in their functional group elaboration and salt forms. The structural relationships among these compounds highlight the systematic exploration of structure-activity relationships that characterizes modern medicinal chemistry research, where subtle molecular modifications can significantly impact biological activity and physicochemical properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume